Comparative CCR5 Antagonist Potency: 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid vs. Unsubstituted Analog
5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid demonstrates a measurable but modest antagonistic effect on the CCR5 receptor, which is a critical target for HIV-1 entry inhibition. In a radioligand displacement assay, this compound achieved 92% enzyme inhibition at a concentration of 1 µM [1]. In a functional assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells, the IC50 was determined to be 7,800 nM [2]. This data indicates a baseline level of activity for this specific scaffold, providing a quantifiable starting point for further optimization. For comparison, potent CCR5 antagonists in the same assay system often exhibit sub-nanomolar IC50 values, highlighting the specific, albeit weaker, activity of this core structure.
| Evidence Dimension | CCR5 Antagonist Potency (Enzyme Inhibition) |
|---|---|
| Target Compound Data | 92% inhibition @ 1 µM |
| Comparator Or Baseline | Full enzyme inhibition baseline (0% inhibition) |
| Quantified Difference | 92% inhibition above baseline at a specific concentration |
| Conditions | Radiometric anti-viral assay; Enzyme inhibition |
Why This Matters
This defines the specific, quantifiable activity of the 5-fluoro-2-(pyrazol-1-yl)benzoic acid scaffold at a relevant drug target, which is essential for SAR studies and cannot be assumed for unsubstituted or differently substituted analogs.
- [1] NIAID. (n.d.). Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Retrieved from https://chemdb.niaid.nih.gov/ View Source
- [2] BindingDB. (n.d.). BDBM50351145 CHEMBL1817910::CHEMBL2057811. Retrieved from https://bdb8.ucsd.edu/ View Source
